OR-1896

Descripción

Propiedades

IUPAC Name |

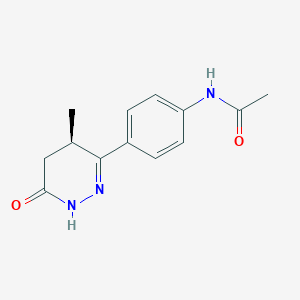

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXNMWZXLDEKG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031294 | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220246-81-1 | |

| Record name | OR-1896 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OR-1896 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling OR-1896: A Comprehensive Technical Guide

Full Chemical Name: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide

Executive Summary

OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, Levosimendan. This molecule exhibits a distinct pharmacological profile, contributing significantly to the prolonged therapeutic effects observed after Levosimendan administration. This technical guide provides an in-depth analysis of this compound, focusing on its mechanisms of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways. The primary mechanisms of this compound include potent vasodilation through the activation of ATP-sensitive potassium (K-ATP) and large-conductance calcium-activated potassium (BKCa) channels, as well as positive inotropic effects in cardiac muscle via the inhibition of phosphodiesterase III (PDE3). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Mechanism of Action

This compound exerts its physiological effects through two primary, well-documented mechanisms:

-

Vasodilation: this compound is a potent vasodilator, acting on both coronary and peripheral arteries. This effect is primarily mediated by the opening of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

-

Positive Inotropy: In cardiac tissue, this compound enhances myocardial contractility (a positive inotropic effect) by inhibiting phosphodiesterase III (PDE3). PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, ultimately resulting in stronger myocardial contractions.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 70.0 ± 44.9 hours | [1] |

| Total Clearance | 2.0 ± 0.4 L/h | [1] |

| Volume of Distribution (Vd) | 175.6 ± 74.5 L | [1] |

| Renal Clearance | 0.9 ± 0.4 L/h | [1] |

| Mean Recovery in Urine | 86.8 ± 1.9% | [1] |

| Mean Recovery in Feces | 7.4 ± 1.5% | [1] |

Table 2: In Vitro Vasodilatory Effects of this compound on Rat Arterioles

| Vessel Type | Maximal Dilation (%) | pD2 | Reference |

| Coronary Arterioles | 66 ± 6 | 7.16 ± 0.42 | [2][3] |

| Gracilis Muscle Arterioles | 73 ± 4 | 6.71 ± 0.42 | [2][3] |

Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles

| Parameter | Levosimendan | This compound | Reference |

| Maximal Dilation | 23 ± 2 to 33 ± 2 µm | 22 ± 1 to 32 ± 1 µm | [4] |

Table 4: Inotropic Effects of this compound on Isolated Human Atrial Preparations

| Concentration | Increase in Force of Contraction (%) | Reference |

| 1 µM | 72 ± 14.7 | [5] |

Table 5: Inhibitory Effects of this compound on Phosphodiesterase (PDE) Activity in Rat Ventricular Myocardium

| Condition | Positive Inotropic Response (% above basal) | Reference |

| This compound (1 µM) | 33 ± 10 | [6] |

| This compound + Rolipram (PDE4 inhibitor) | 89 ± 14 | [6] |

| This compound + Cilostamide (PDE3 inhibitor) | 0.5 ± 5.3 | [6] |

Experimental Protocols

Measurement of Vasodilation in Isolated Rat Arterioles

This protocol is adapted from studies investigating the vasodilatory effects of this compound on isolated resistance arteries.

Objective: To determine the concentration-dependent effect of this compound on the diameter of isolated rat coronary and gracilis muscle arterioles.

Materials:

-

Male Wistar rats

-

Physiological salt solution (PSS)

-

This compound stock solution

-

Pressure myography system

-

Video microscopy setup

-

Data acquisition software

Procedure:

-

Vessel Isolation: Euthanize a male Wistar rat via an approved method. Isolate coronary and gracilis muscle arterioles and place them in cold PSS.

-

Cannulation and Mounting: Cannulate the isolated arterioles onto glass micropipettes in a pressure myograph chamber filled with PSS. Pressurize the vessels to a constant intramural pressure (e.g., 80 mmHg).

-

Equilibration: Allow the vessels to equilibrate for approximately 60 minutes at 37°C, during which a spontaneous myogenic tone should develop.

-

Drug Application: Prepare cumulative concentrations of this compound in PSS. Add the concentrations sequentially to the bath, allowing the vessel diameter to stabilize at each concentration.

-

Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system and data acquisition software.

-

Data Analysis: Express the changes in vessel diameter as a percentage of the maximal dilation, which is determined by exposing the vessel to a calcium-free PSS at the end of the experiment. Calculate the pD2 (-log EC50) values to determine the potency of this compound.

Measurement of Inotropic Effects in Isolated Human Atrial Preparations

This protocol is based on studies assessing the contractile effects of this compound on human cardiac tissue.

Objective: To measure the effect of this compound on the force of contraction in isolated human right atrial preparations.

Materials:

-

Human right atrial tissue obtained during cardiac surgery

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

This compound stock solution

-

Field stimulator

Procedure:

-

Tissue Preparation: Obtain human right atrial trabeculae and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension.

-

Stimulation: Electrically stimulate the preparations at a constant frequency (e.g., 1 Hz).

-

Drug Application: Add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the isometric force of contraction using a force transducer connected to a data acquisition system.

-

Data Analysis: Measure the change in the force of contraction from baseline at each concentration of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on PDE3 activity.

Objective: To quantify the inhibition of PDE3 activity by this compound in a cardiac tissue homogenate.

Materials:

-

Rat ventricular tissue

-

Homogenization buffer

-

[3H]-cAMP (radiolabeled substrate)

-

This compound stock solution

-

PDE3 inhibitors (e.g., cilostamide) as positive controls

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation counter

Procedure:

-

Tissue Homogenization: Homogenize rat ventricular tissue in a suitable buffer to prepare a crude enzyme extract.

-

Reaction Setup: In a reaction tube, combine the tissue homogenate, [3H]-cAMP, and different concentrations of this compound or a known PDE3 inhibitor.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by boiling the mixture.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.

-

Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE3 inhibition at each concentration of this compound by comparing the radioactivity in the presence of the compound to the control (no inhibitor).

Signaling Pathway and Experimental Workflow Diagrams

Vasodilation Signaling Pathway

Caption: Vasodilation signaling pathway of this compound in vascular smooth muscle cells.

Positive Inotropy Signaling Pathway

Caption: Positive inotropy signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Vasodilation Assay

Caption: Experimental workflow for the isolated arteriole vasodilation assay.

References

- 1. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inotropic effect of the active metabolite of levosimendan, this compound, is mediated through inhibition of PDE3 in rat ventricular myocardium [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of OR-1896: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary, long-acting, and pharmacologically active metabolite of the calcium sensitizer levosimendan.[1][2] Levosimendan is utilized in the treatment of acutely decompensated severe chronic heart failure.[3] The prolonged therapeutic effects observed after levosimendan administration are largely attributed to this compound, which exhibits a significantly longer half-life than its parent compound.[1][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male subjects following intravenous administration. The data reveals a slow elimination process, contributing to its sustained pharmacological activity.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Men

| Parameter | Value | Reference |

| Terminal Elimination Half-life (t½) | 70.0 ± 44.9 hours | [5] |

| ~75 to 80 hours | [1] | |

| Total Clearance | 2.0 ± 0.4 L/h | [5] |

| Volume of Distribution | 175.6 ± 74.5 L | [5] |

| Renal Clearance | 0.9 ± 0.4 L/h | [5] |

| Protein Binding | ~40% (unbound fraction ~60%) | [1][6] |

Data presented as mean ± standard deviation where available.

Table 2: Excretion of [14C]-OR-1896 in Healthy Men (14-day collection)

| Excretion Route | Percentage of Dose | Reference |

| Total Excretion | 94.2 ± 1.4% | [5] |

| Urine | 86.8 ± 1.9% | [5] |

| Feces | 7.4 ± 1.5% | [5] |

Data presented as mean ± standard deviation.

Metabolism

This compound is formed from levosimendan through a two-step metabolic process. Approximately 5% of a levosimendan dose is first converted to the intermediate metabolite OR-1855 in the large intestine, which is then acetylated in the liver to form this compound.[1] The metabolism of this compound itself involves several pathways, with the primary circulating compounds in human plasma being this compound and its deacetylated form, OR-1855.[2][7]

Further biotransformation products identified in urine include N-hydroxylated this compound, N-hydroxylated OR-1855, and their corresponding glucuronide or sulphate conjugates.[2][7] A major human urinary metabolite is also hypothesized to be an N-conjugate of OR-1855.[2][7]

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, contributing to its vasodilatory and inotropic properties.[1][8] It is a highly selective inhibitor of phosphodiesterase (PDE) III, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] Additionally, this compound acts as a calcium sensitizer and opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3]

Experimental Protocols

The following methodologies are based on studies investigating the pharmacokinetics and metabolism of this compound in humans.[5][7]

Study Design

-

Drug Administration: A single intravenous infusion of 200 µg of [14C]-labeled this compound (specific activity 8.6 MBq/mg) was administered over 10 minutes.[5]

-

Sample Collection: Blood, urine, and feces were collected for up to 14 days post-administration.[5]

Sample Analysis

-

Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.[7]

-

Metabolite Profiling:

-

Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify this compound and its metabolites.[7]

-

Structural identification of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for this compound, its metabolites, and total radioactivity were used to calculate pharmacokinetic parameters using three-compartmental methods.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]

- 5. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Properties of OR-1896

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896, chemically identified as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the principal active and long-lived metabolite of the cardiovascular drug Levosimendan.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological profile, mechanisms of action, and the experimental methodologies used for its characterization. While a specific chemical synthesis protocol for this compound is not detailed in the public domain, its metabolic pathway is well-documented. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Formation

This compound was identified as a significant, pharmacologically active metabolite of Levosimendan, contributing to the long-lasting therapeutic effects observed after Levosimendan administration.[2] Its discovery was a crucial step in understanding the prolonged hemodynamic effects of its parent drug.

Metabolic Synthesis:

This compound is formed in the body through a two-step metabolic process. First, approximately 5% of a Levosimendan dose is converted to the intermediate metabolite OR-1855 in the large intestine. Subsequently, OR-1855 undergoes acetylation in the liver to yield the active metabolite, this compound.[3]

Chemical Synthesis

A specific, detailed, step-by-step chemical synthesis protocol for this compound is not prominently available in the reviewed scientific literature. However, based on the general synthesis of pyridazinone derivatives, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow:

The synthesis would likely involve the formation of the pyridazinone ring system, followed by the introduction of the acetamide group. A possible approach could start from a substituted phenylhydrazine and a dicarbonyl compound to construct the core heterocyclic ring. Subsequent functional group manipulations would lead to the final product.

Caption: A conceptual workflow for the chemical synthesis of this compound.

Pharmacological Properties and Quantitative Data

This compound exhibits significant vasodilatory and positive inotropic effects, contributing substantially to the overall pharmacological profile of Levosimendan.

Vasoactive Effects

This compound induces concentration-dependent vasodilation in various blood vessels.[4][5]

| Parameter | Coronary Arterioles | Gracilis Muscle Arterioles | Reference |

| Maximal Dilation | 66 ± 6% | 73 ± 4% | [4][5] |

| pD2 | 7.16 ± 0.42 | 6.71 ± 0.42 | [4][5] |

Inotropic Effects

This compound demonstrates positive inotropic effects on cardiac muscle.[6][7]

| Parameter | Value | Conditions | Reference |

| Maximal Positive Inotropic Response (PIR) | 33 ± 10% above basal | 1 µM this compound in rat ventricular strips | [7] |

| PIR with PDE4 Inhibition (Rolipram) | 89 ± 14% above basal | 1 µM this compound in rat ventricular strips | [7] |

| Increase in Force of Contraction | 72 ± 14.7% | 1 µM this compound in human right atrial preparations | [6] |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Elimination Half-life | ~75-80 hours | Human | [3] |

| Protein Binding | ~40% | Human | [3] |

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target mechanism, primarily involving the inhibition of phosphodiesterase III (PDE3) and the activation of potassium channels.[3][8]

Signaling Pathways

Caption: Signaling pathways of this compound in cardiac and vascular smooth muscle cells.

Experimental Protocols

Assessment of Vasodilation in Isolated Rat Arterioles[4]

Objective: To determine the vasoactive effects of this compound on isolated resistance arteries.

Experimental Workflow:

Caption: Workflow for assessing the vasodilatory effects of this compound.

Detailed Methodology:

-

Tissue Preparation: Second branches of the septal coronary artery and first branches of the gracilis artery are isolated from anesthetized rats.

-

Vessel Cannulation: The isolated arterioles are transferred to an organ chamber containing two glass micropipettes filled with physiological salt solution (PSS). The vessels are cannulated at both ends.

-

Experimental Setup: The micropipettes are connected to a pressure servo control system to maintain an intraluminal pressure of 80 mmHg. The organ chamber is maintained at 37°C.

-

Data Acquisition: Images of the arterioles are captured using a digital camera connected to a microscope. The internal diameter is measured offline using imaging software.

-

Procedure: After an equilibration period for the development of myogenic tone, cumulative concentrations of this compound are added to the bath. Changes in arteriolar diameter are recorded.

-

Data Analysis: Concentration-response curves are constructed to calculate the maximal dilation and the pD2 value.

Measurement of Positive Inotropic Effect in Isolated Human Atrial Preparations[6]

Objective: To quantify the positive inotropic effects of this compound on human cardiac tissue.

Experimental Workflow:

Caption: Workflow for measuring the inotropic effects of this compound.

Detailed Methodology:

-

Tissue Source: Human right atrial preparations are obtained from patients with informed consent during cardiac surgery.

-

Preparation: Muscle strips are dissected and mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Stimulation and Recording: The muscle strips are electrically stimulated at a frequency of 1 Hz. The isometric force of contraction is recorded using a force transducer.

-

Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The effects of this compound on the force of contraction, time to peak tension, and time of relaxation are measured and analyzed to quantify its inotropic properties.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the PDE3 enzyme.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and a fluorescently labeled cAMP substrate.

-

Incubation: this compound at various concentrations is added to the reaction mixture and incubated.

-

Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Patch-Clamp Electrophysiology for K+ Channel Activation

Objective: To investigate the effects of this compound on KATP and BKCa channel activity.

General Protocol:

-

Cell Preparation: Cells expressing the K+ channels of interest (e.g., isolated vascular smooth muscle cells) are used.

-

Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance "giga-seal".

-

Recording Configurations: The whole-cell or inside-out patch configuration is established to measure ion channel currents.

-

Drug Application: this compound is applied to the cell or the excised patch via the bath solution.

-

Data Acquisition and Analysis: Changes in channel open probability and current amplitude are recorded and analyzed to determine the effect of this compound on channel activity.

Conclusion

This compound is a pharmacologically significant metabolite of Levosimendan that contributes to its long-lasting cardiovascular effects. Its multifaceted mechanism of action, involving both PDE3 inhibition and potassium channel activation, makes it a subject of considerable interest for cardiovascular research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should aim to elucidate a detailed chemical synthesis route to facilitate broader preclinical and clinical investigations.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

OR-1896 as a metabolite of levosimendan

An In-depth Technical Guide to OR-1896: The Active Metabolite of Levosimendan

Introduction

Levosimendan is a calcium-sensitizing agent utilized in the treatment of acutely decompensated severe chronic heart failure. Its therapeutic effects, however, extend far beyond the duration expected from its own short half-life of approximately one hour.[1][2] This prolonged pharmacological activity is primarily attributed to its active metabolite, (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, commonly known as this compound.[1][3] This metabolite is not only pharmacologically active, with effects similar to the parent drug, but also possesses a significantly longer elimination half-life, making it a key contributor to the sustained hemodynamic benefits observed after levosimendan administration.[1][3][4]

This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, pharmacokinetic and pharmacodynamic profiles, and the analytical methodologies employed for its quantification. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial metabolite.

Metabolic Pathway of Levosimendan to this compound

The formation of this compound is a multi-step process that begins in the gastrointestinal tract and concludes in the liver. A small fraction, approximately 4-7% of the administered levosimendan dose, is first metabolized in the large intestine.[1][5][6] Intestinal bacteria facilitate the reductive cleavage of the propanedinitrile group from levosimendan, forming an intermediate amine metabolite, OR-1855 ((R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one).[1][7] This intermediate, which is considered largely inactive, is then absorbed into circulation and transported to the liver.[1][8] In the liver, OR-1855 undergoes N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite, this compound.[5][6]

The plasma concentrations of this compound are notably dependent on the patient's genetic makeup for the NAT2 enzyme, leading to different "acetylator" phenotypes. Rapid acetylators exhibit approximately 3.5 times higher plasma concentrations of this compound compared to slow acetylators.[9]

Figure 1: Metabolic pathway of levosimendan to this compound.

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile compared to its parent compound, levosimendan, characterized by slow formation and a remarkably long elimination half-life. Following a 24-hour infusion of levosimendan, the peak plasma concentrations of its metabolites, OR-1855 and this compound, are not observed until after the infusion is terminated.[9][10] The prolonged half-life of this compound, approximately 70-81 hours, is the primary reason for the sustained hemodynamic effects of levosimendan, which can persist for 7 to 9 days after discontinuing a 24-hour infusion.[1][2][7][10] Furthermore, this compound has a significantly lower plasma protein binding affinity than levosimendan, resulting in a larger free fraction available to exert its pharmacological effects.[2][6]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Levosimendan | This compound | OR-1855 |

|---|---|---|---|

| Elimination Half-life (t½) | ~1 hour[1][2] | 70-81 hours[1][2][10] | N/A (Intermediate) |

| Plasma Protein Binding | 97-98%[1][2] | ~40%[2][7] | ~58%[10] |

| Total Clearance | N/A | 2.0 ± 0.4 L/h[4] | N/A |

| Renal Clearance | N/A | 0.9 ± 0.4 L/h[4] | 5.4 ± 2.3 x 10⁻⁴ L/h[4] |

| Volume of Distribution (Vd) | N/A | 175.6 ± 74.5 L[4] | N/A |

| Fraction Metabolized | 4-7% to OR-1855/1896[1] | N/A | N/A |

Pharmacodynamics and Mechanism of Action

This compound is a potent cardiovascular agent that shares several mechanisms of action with levosimendan, contributing significantly to its overall therapeutic effect. Its primary actions include phosphodiesterase III (PDE3) inhibition, activation of potassium channels, and calcium sensitization.

-

Phosphodiesterase III (PDE3) Inhibition : A principal mechanism of this compound in the heart is the inhibition of PDE3.[11][12] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy).[11][14] Studies on isolated human atrial preparations have confirmed that this compound exerts a positive inotropic effect primarily through this PDE3-inhibitory pathway.[11]

-

Potassium Channel Activation : this compound is a powerful vasodilator, an effect attributed to its ability to activate potassium channels in vascular smooth muscle cells.[2][7] Specifically, it opens ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels.[1][2][15] The activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.[2] This action contributes to the reduction in systemic vascular resistance and blood pressure.[8]

-

Calcium Sensitization : Like levosimendan, this compound is also reported to have Ca²⁺-sensitizing effects, meaning it enhances the responsiveness of myofilaments to existing intracellular calcium concentrations.[7][16] This is thought to occur through its binding to cardiac troponin C. However, some evidence suggests that in intact myocardial tissue, the PDE3-inhibitory mechanism is the dominant contributor to its positive inotropic effects, with the Ca²⁺-sensitizing role being less prominent.[11][13]

Figure 2: Signaling pathway of this compound via PDE3 inhibition.

Table 2: Pharmacodynamic Effects of this compound

| Effect | Mechanism | Outcome |

|---|---|---|

| Positive Inotropy | PDE3 Inhibition[11][12] | Increased myocardial contractility |

| Vasodilation | Activation of KATP and BKCa channels[1][2] | Reduced systemic vascular resistance, decreased blood pressure[8] |

| Positive Lusitropy | PDE3 Inhibition (cAMP/PKA pathway)[12] | Improved myocardial relaxation |

Excretion and Further Metabolism

The elimination of this compound occurs through multiple pathways. A significant portion of the dose, nearly half, is eliminated unchanged in the urine.[4] The remaining half undergoes further metabolism. One identified route is the deacetylation of this compound back to its precursor, OR-1855, which is then subject to further biotransformation.[4][17] Other characterized urinary metabolites include N-hydroxylated versions of both this compound and OR-1855, as well as glucuronide or sulfate conjugates of N-hydroxyl this compound.[17][18] In human feces, only this compound and OR-1855 have been detected.[17][18]

Experimental Protocols: Analytical Methods for Detection

The quantification of levosimendan and its metabolites, including this compound, in biological matrices such as plasma and serum is predominantly performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[9][10] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often present.

General Experimental Protocol for this compound Quantification

-

Sample Collection and Preparation :

-

Blood samples are collected from subjects at predetermined time points.[9]

-

Plasma or serum is separated by centrifugation.

-

A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample to ensure accuracy and account for sample loss during processing.[6]

-

Proteins are precipitated from the plasma/serum matrix, typically using an organic solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant, containing the analytes of interest, is collected for analysis.

-

-

Chromatographic Separation :

-

The extracted sample is injected into an HPLC system.

-

The analytes (levosimendan, OR-1855, this compound) are separated from other matrix components on a reversed-phase HPLC column (e.g., a C18 column).

-

A mobile phase gradient, typically consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), is used to elute the compounds from the column at different retention times.

-

-

Detection and Quantification :

-

The eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

-

The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.

-

Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). This highly selective technique allows for precise quantification even in complex biological matrices.

-

The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

-

The limit of quantification for this compound in plasma using such methods is typically in the low ng/mL range (e.g., 0.2 ng/mL).[10]

Figure 3: General experimental workflow for this compound analysis.

Conclusion

This compound is a pharmacologically significant metabolite of levosimendan that plays a pivotal role in the drug's extended duration of action. Its unique pharmacokinetic profile, characterized by a long half-life and low protein binding, ensures a sustained therapeutic presence. Mechanistically, this compound functions as both a PDE3 inhibitor and a vasodilator through potassium channel activation, contributing to both the inotropic and vasodilatory effects of levosimendan therapy. A thorough understanding of the formation, pharmacokinetics, and pharmacodynamics of this compound is essential for optimizing the clinical use of levosimendan and for the development of future cardiovascular drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 6. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of levosimendan and its active metabolite this compound in rapid and slow acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

In-Vitro Characterization of OR-1896: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, levosimendan. This technical guide provides an in-depth overview of the in-vitro pharmacological characteristics of this compound. The document details its multifaceted mechanism of action, encompassing phosphodiesterase III (PDE3) inhibition, modulation of myofilament calcium sensitivity, and activation of potassium channels, which collectively contribute to its positive inotropic and vasodilatory effects. Furthermore, its emerging role in modulating inflammatory signaling pathways is discussed. This guide is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and providing visual representations of its molecular interactions and experimental workflows.

Introduction

This compound is a pyridazinone-acetonitrile derivative that demonstrates a complex pharmacological profile, making it a molecule of significant interest in the context of cardiovascular diseases. As the active metabolite of levosimendan, its prolonged half-life contributes significantly to the sustained therapeutic effects observed after levosimendan administration. Understanding the in-vitro characteristics of this compound is crucial for elucidating its therapeutic potential and for the development of novel cardiovascular agents. This guide summarizes the current knowledge of its in-vitro pharmacology.

Core Mechanisms of Action

The in-vitro effects of this compound are primarily attributed to three distinct but interconnected mechanisms:

-

Phosphodiesterase III (PDE3) Inhibition: this compound is a potent inhibitor of PDE3, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.

-

Calcium Sensitization: this compound is reported to enhance the sensitivity of the cardiac contractile machinery to calcium. This effect is thought to be mediated by its interaction with cardiac troponin C, leading to a more efficient use of intracellular calcium for muscle contraction.

-

Potassium Channel Activation: this compound induces vasodilation through the activation of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.

Quantitative In-Vitro Data

The following tables summarize the key quantitative parameters that characterize the in-vitro activity of this compound.

| Parameter | Value | Species | Tissue/Assay System | Reference |

| PDE3 Inhibition | ||||

| IC50 | 94 nM | Guinea Pig | Heart | [1] |

| Vasodilatory Effects | ||||

| pD2 (Coronary Arterioles) | 7.16 | Rat | Isolated Coronary Arterioles | [2][3] |

| pD2 (Gracilis Muscle Arterioles) | 6.71 | Rat | Isolated Gracilis Muscle Arterioles | [2][3] |

| Inotropic Effects | ||||

| Maximum Positive Inotropic Response | +33% (at 1 µM) | Rat | Ventricular Strips | [4] |

Table 1: Summary of Quantitative In-Vitro Data for this compound

Signaling Pathways and Molecular Interactions

The diverse physiological effects of this compound stem from its ability to modulate multiple intracellular signaling pathways.

Cardiac Myocyte Signaling

In cardiomyocytes, the primary mechanism of this compound is the inhibition of PDE3. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. This culminates in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. While calcium sensitization is a proposed mechanism, studies in human atrial preparations suggest that PDE3 inhibition is the dominant contributor to its inotropic action[1].

Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells, this compound promotes vasodilation through two main pathways. Firstly, similar to its action in cardiomyocytes, PDE3 inhibition increases cAMP levels, leading to the activation of PKA which promotes smooth muscle relaxation. Secondly, this compound directly activates K-ATP and BKCa channels, causing hyperpolarization of the cell membrane. This hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.

Experimental Protocols

Phosphodiesterase III (PDE3) Inhibition Assay

A common method to determine the inhibitory activity of this compound on PDE3 is through a radioenzymatic assay.

Principle: This assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP by the PDE3 enzyme. The amount of [3H]-AMP produced is proportional to the enzyme activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, a known concentration of purified or recombinant PDE3 enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a solution of [3H]-cAMP.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination: Stop the reaction by boiling or adding a stop solution (e.g., EDTA).

-

Separation: Separate the unreacted [3H]-cAMP from the product [3H]-AMP using anion-exchange chromatography (e.g., Dowex resin).

-

Quantification: Measure the radioactivity of the eluted [3H]-AMP using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]

The Dichotomous Nature of OR-1896: A Calcium Sensitizer or a Phosphodiesterase III Inhibitor?

An In-depth Technical Guide on the Core Properties of a Key Levosimendan Metabolite

Executive Summary

OR-1896, the primary and long-acting metabolite of the calcium sensitizer levosimendan, presents a complex pharmacological profile that has been the subject of considerable scientific investigation and debate. While initially presumed to share the calcium-sensitizing properties of its parent compound, a growing body of evidence points towards phosphodiesterase (PDE) III inhibition as its predominant mechanism of action for increasing myocardial contractility. This technical guide synthesizes the available quantitative data, details the experimental protocols used to elucidate its effects, and visually represents the proposed signaling pathways. The evidence suggests that while this compound is a potent inotropic and vasodilatory agent, its direct calcium-sensitizing effects in the human heart are likely minimal, with its cardiac effects being primarily mediated through the cAMP signaling pathway.

Introduction

This compound, chemically known as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the main active metabolite of levosimendan.[1] Unlike levosimendan, which has a short elimination half-life of about one hour, this compound has a significantly longer half-life of 70-80 hours, contributing to the sustained hemodynamic effects observed after levosimendan administration.[2][3] This prolonged action underscores the clinical significance of understanding its precise mechanisms. This guide delves into the core controversy surrounding this compound: its role as a calcium sensitizer versus a PDE III inhibitor.

The Controversy: Calcium Sensitization vs. PDE III Inhibition

The mechanism of action of this compound remains a point of discussion in the scientific community.[1] While some studies refer to it as a calcium sensitizer, this is often in the context of it being a metabolite of levosimendan.[4][5] However, direct experimental evidence in human cardiac tissue suggests that this compound is unlikely to act as a calcium sensitizer.[1] Instead, its positive inotropic effects are largely attributed to the inhibition of PDE III.[1][6]

A study on isolated human right atrial preparations found that the positive inotropic effect of this compound was blocked by the PDE III inhibitor cilostamide.[1] Furthermore, the addition of a known calcium sensitizer, EMD 57033, further enhanced the force of contraction in the presence of this compound, suggesting different mechanisms of action.[1] In rat ventricular myocardium, this compound did not sensitize the concentration-response relationship to extracellular Ca2+ but did inhibit PDE activity and increase cAMP levels.[6]

In contrast, an earlier study in intact rabbit ventricular myocardium concluded that the positive inotropic effect of this compound is partly due to an increase in myofibrillar Ca2+ sensitivity that involves crosstalk with cAMP-mediated signal transduction.[7] This highlights the potential for species-specific or experimental condition-dependent differences in its observed mechanism.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Inotropic and Lusitropic Effects of this compound in Cardiac Preparations

| Species/Tissue Preparation | Concentration of this compound | Effect | % Change from Baseline | Citation |

| Human Right Atrial Preparations | 1 µM | Increased Force of Contraction | 72 ± 14.7% | [1] |

| Human Right Atrial Preparations | 1 µM | Shortened Time of Relaxation | 10.6 ± 3.6% | [1] |

| Rat Ventricular Strips | 1 µM | Positive Inotropic Response | 33 ± 10% | [6] |

| Rat Ventricular Strips (with Rolipram) | 1 µM | Positive Inotropic Response | 89 ± 14% | [6] |

| Dog (in vivo) | 0.3 µmol.kg-1.30 min-1 | Increase in dP/dt | 133 ± 13% | [8] |

Table 2: Vasodilatory Effects of this compound in Isolated Rat Arterioles

| Arteriole Type | Parameter | Value | Citation |

| Coronary Arterioles | Maximal Dilation | 66 ± 6% | [9][10] |

| Coronary Arterioles | pD2 | 7.16 ± 0.42 | [9][10] |

| Gracilis Muscle Arterioles | Maximal Dilation | 73 ± 4% | [9][10] |

| Gracilis Muscle Arterioles | pD2 | 6.71 ± 0.42 | [9][10] |

Table 3: Comparative Effects of this compound and Other Inotropic Agents

| Comparison | Finding | Species/Tissue | Citation |

| This compound vs. Isoprenaline | Maximum positive inotropic effect of this compound was less than 10 µM isoprenaline. | Human Right Atrial Preparations | [1] |

| This compound + EMD 57033 | EMD 57033 (10 µM) enhanced the force of contraction by 109 ± 19% in the presence of 1 µM this compound. | Human Right Atrial Preparations | [1] |

| This compound + Cilostamide | Cilostamide (10 µM) blocked the positive inotropic effect of 1 µM this compound. | Human Right Atrial Preparations | [1] |

| This compound vs. Levosimendan | This compound and levosimendan were about equipotent in raising intraventricular developed pressure. | Guinea Pig Langendorff Hearts | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying this compound.

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Caption: Mechanism of this compound-induced vasodilation.

Caption: Experimental workflow for inotropic effect assessment.

Detailed Experimental Protocols

A comprehensive understanding of the properties of this compound is derived from specific experimental methodologies. Below are detailed protocols based on the cited literature.

Assessment of Inotropic Effects in Isolated Human Atrial Preparations[1]

-

Tissue Source: Human right atrial preparations (HAP) were obtained from patients undergoing cardiac surgery.

-

Preparation: Trabeculae were dissected and mounted in organ baths containing an oxygenated (95% O2, 5% CO2) and warmed (37°C) physiological salt solution.

-

Stimulation: Preparations were electrically stimulated at a frequency of 1 Hz.

-

Measurement: Contractile force was measured using a force transducer.

-

Protocol:

-

After an equilibration period, baseline contractile force was recorded.

-

This compound was added cumulatively in increasing concentrations (e.g., 0.01–10 µM).

-

The effects on force of contraction and time of relaxation were recorded.

-

In some experiments, a PDE III inhibitor (cilostamide) or a calcium sensitizer (EMD 57033) was added before or after this compound to probe the mechanism of action.

-

Evaluation of Vasodilatory Effects in Isolated Rat Arterioles[9][10]

-

Tissue Source: Coronary and gracilis muscle arterioles (~150 µm in diameter) were isolated from rats.

-

Preparation: Arterioles were cannulated on glass micropipettes in a vessel chamber and pressurized to 80 mmHg.

-

Measurement: The internal diameter of the arterioles was measured using videomicroscopy.

-

Protocol:

-

Vessels were allowed to develop a stable basal tone.

-

This compound was added to the bath in a cumulative concentration-dependent manner (1 nM–10 µM).

-

Changes in arteriolar diameter were recorded.

-

Maximal dilation was determined by the administration of a Ca2+-free solution at the end of the experiment.

-

To investigate the mechanism, experiments were repeated in the presence of specific K+ channel blockers (e.g., glibenclamide for K-ATP channels, iberiotoxin for BK-Ca channels).

-

Assessment of Calcium Sensitivity in Rabbit Ventricular Myocardium[7]

-

Tissue Source: Papillary muscles were isolated from rabbit ventricles.

-

Preparation: The muscles were loaded with the bioluminescent Ca2+ indicator aequorin.

-

Measurement: Contractile force and aequorin light transients (indicative of intracellular Ca2+ concentration) were simultaneously measured.

-

Protocol:

-

The relationship between extracellular Ca2+ concentration ([Ca2+]o) and both force and Ca2+ transients was established.

-

This compound was administered, and its effects on the force-Ca2+ relationship were determined. An increase in force for a given Ca2+ transient level would indicate calcium sensitization.

-

Conclusion

The available evidence strongly suggests that this compound, the long-acting metabolite of levosimendan, exerts its positive inotropic effects in the human heart primarily through the inhibition of phosphodiesterase III, leading to increased cAMP levels and subsequent downstream effects on contractility and relaxation.[1][6] While a component of calcium sensitization has been suggested in some animal models, this is not supported by studies in human cardiac tissue.[1][7] In addition to its cardiac effects, this compound is a potent vasodilator, acting via the activation of K-ATP and BK-Ca channels in vascular smooth muscle.[3][9][10] The dual action of inotropy and vasodilation, combined with its long half-life, makes this compound a significant contributor to the overall therapeutic profile of levosimendan. Future research should continue to explore the nuanced, and potentially species-specific, mechanisms of this important cardiovascular compound.

References

- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses [mdpi.com]

- 4. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Ca2+ sensitizers--update 2001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OR-1896 in Activating ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896, the primary active metabolite of the calcium sensitizer levosimendan, is a potent vasodilator with a long half-life, contributing significantly to the extended hemodynamic effects observed after levosimendan administration. A key mechanism underlying the vasodilatory action of this compound is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This technical guide provides an in-depth analysis of the interaction between this compound and KATP channels, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development in this area.

Introduction to this compound and ATP-Sensitive Potassium Channels

This compound is a pyridazinone-dinitrile derivative that, like its parent compound levosimendan, exhibits vasodilatory properties. These effects are largely attributed to its ability to open KATP channels in the plasma membrane of vascular smooth muscle cells.

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits. Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. A decrease in the intracellular ATP/ADP ratio, as occurs during metabolic stress, promotes channel opening. The activation of KATP channels by molecules like this compound leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and resulting in smooth muscle relaxation and vasodilation.

Quantitative Data on this compound-Mediated Vasodilation

The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo models. The following tables summarize the key quantitative data from studies on isolated rat arterioles and in vivo rat cremaster muscle arterioles.

Table 1: Vasodilatory Effects of this compound on Isolated Rat Arterioles [1][2]

| Vessel Type | Concentration Range | Maximal Dilation (%)* | pD2** |

| Coronary Arterioles | 1 nM - 10 µM | 66 ± 6 | 7.16 ± 0.42 |

| Gracilis Muscle Arterioles | 1 nM - 10 µM | 73 ± 4 | 6.71 ± 0.42 |

*Maximal dilation is expressed relative to the passive diameter in a Ca2+-free solution. **pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Effect of KATP Channel Blocker on this compound-Induced Dilation in Isolated Rat Arterioles [1]

| Vessel Type | Treatment | Maximal Dilation (%) |

| Coronary Arterioles | This compound | 66 ± 6 |

| This compound + Glibenclamide (10 µM) | Significantly Reduced | |

| Gracilis Muscle Arterioles | This compound | 73 ± 4 |

| This compound + Glibenclamide (10 µM) | Significantly Reduced |

Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles [3][4]

| Treatment | Concentration Range | Initial Diameter (µm) | Maximal Diameter (µm) |

| This compound | 1 nM - 100 µM | 22 ± 1 | 32 ± 1 |

| This compound + Glibenclamide (5 µM) | 1 nM - 100 µM | 22 ± 1 | 22 ± 5 |

| Pinacidil (KATP opener) | 1 nM - 10 µM | 22 ± 4 | 35 ± 3 |

| Pinacidil + Glibenclamide (5 µM) | 1 nM - 10 µM | 22 ± 4 | 22 ± 1 |

Signaling Pathways

The activation of KATP channels by this compound initiates a signaling cascade that leads to vasodilation. The following diagrams illustrate the key pathways involved.

Figure 1. Signaling pathway of this compound-induced vasodilation via KATP channel activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular tone and KATP channel activity.

Isolated Arteriole Vasodilation Assay

This ex vivo protocol is used to assess the direct effect of this compound on the diameter of isolated resistance arteries.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation and the involvement of KATP channels.

Materials:

-

Wistar rats (250-300 g)

-

Physiological Salt Solution (PSS) containing (in mM): 110 NaCl, 5.0 KCl, 2.5 CaCl2, 1.0 MgSO4, 1.0 KH2PO4, 5.5 glucose, and 24.0 NaHCO3, bubbled with 95% O2 and 5% CO2.

-

Ca2+-free PSS (PSS with CaCl2 omitted and 3 mM EGTA added)

-

This compound stock solution (in DMSO)

-

Glibenclamide stock solution (in DMSO)

-

Pressure myograph system

-

Inverted microscope with a video camera and diameter-tracking software

Procedure:

-

Vessel Isolation: Euthanize the rat via an approved method. Dissect the desired artery (e.g., coronary or gracilis muscle arteriole) in ice-cold PSS. Carefully remove surrounding connective tissue.

-

Vessel Cannulation: Transfer the isolated arteriole to the chamber of the pressure myograph filled with PSS. Cannulate both ends of the vessel onto glass micropipettes and secure with sutures.

-

Pressurization and Equilibration: Pressurize the vessel to a physiological intravascular pressure (e.g., 60 mmHg) and allow it to equilibrate for 60 minutes at 37°C, during which the PSS is continuously circulated.

-

Viability Check: After equilibration, assess the vessel's viability by inducing constriction with a high-potassium PSS (equimolar substitution of NaCl with KCl).

-

Concentration-Response Curve:

-

Pre-constrict the arteriole to approximately 50-60% of its resting diameter using a suitable vasoconstrictor (e.g., U46619 or phenylephrine).

-

Once a stable constriction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath at regular intervals (e.g., every 5 minutes).

-

Record the vessel diameter continuously.

-

-

KATP Channel Blockade:

-

In a separate set of experiments, after pre-constriction, incubate the arteriole with the KATP channel blocker glibenclamide (e.g., 10 µM) for 20-30 minutes.

-

Repeat the cumulative addition of this compound and record the vessel diameter.

-

-

Data Analysis:

-

Express the vasodilation at each concentration of this compound as a percentage of the maximal possible dilation (determined by measuring the passive diameter in Ca2+-free PSS).

-

Plot the concentration-response curves and calculate the pD2 values.

-

Compare the concentration-response curves in the presence and absence of glibenclamide to determine the contribution of KATP channels.

-

Figure 2. Experimental workflow for the isolated arteriole vasodilation assay.

In Vivo Intravital Microscopy of Cremaster Muscle Arterioles

This in vivo protocol allows for the direct observation and measurement of arteriolar diameter changes in a living animal in response to topical application of this compound.[3][5]

Objective: To assess the in vivo vasodilatory effect of this compound and confirm the role of KATP channels.

Materials:

-

Male Wistar rats (70-100 g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Animal preparation platform with a transparent pedestal

-

Intravital microscope with a water-immersion objective, video camera, and recording system

-

Physiological salt solution for superfusion

-

This compound and glibenclamide solutions for topical application

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on the temperature-controlled platform.

-

Surgical Exposure of Cremaster Muscle: Make an incision in the scrotum to expose the cremaster muscle. Carefully separate it from the surrounding tissue and testis.

-

Muscle Preparation: Make a longitudinal incision in the muscle and spread it over the transparent pedestal. Secure the edges with fine sutures or pins.

-

Superfusion and Equilibration: Continuously superfuse the prepared muscle with warmed (35°C), gassed physiological salt solution. Allow the preparation to stabilize for at least 30 minutes.

-

Experimental Protocol:

-

Select a third or fourth-order arteriole for observation.

-

Record the baseline diameter of the arteriole.

-

Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the superfusate.

-

Record the arteriolar diameter at each concentration.

-

-

KATP Channel Blockade:

-

In a separate group of animals, after recording the baseline diameter, add glibenclamide (e.g., 5 µM) to the superfusate for 30 minutes.

-

Repeat the application of increasing concentrations of this compound and record the diameters.

-

-

Data Analysis:

-

Measure the arteriolar diameter offline from the video recordings.

-

Calculate the change in diameter from baseline for each concentration of this compound.

-

Compare the responses in the presence and absence of glibenclamide.

-

Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells

While no specific patch-clamp data for this compound on vascular smooth muscle KATP channels have been identified in the reviewed literature, this section provides a general protocol for such an investigation.

Objective: To directly measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Pipette (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH). ATP and ADP can be added to modulate channel activity.

-

This compound and glibenclamide solutions.

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Whole-Cell Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where KATP channel activity can be observed (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit currents.

-

-

Drug Application:

-

Perfuse the cell with the extracellular solution containing the vehicle (DMSO).

-

Apply this compound at various concentrations and record the changes in whole-cell current.

-

To confirm the identity of the current, apply glibenclamide to block the KATP channels.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced current.

-

Construct a concentration-response curve for this compound.

-

Analyze the current-voltage relationship in the presence and absence of this compound.

-

Figure 3. Generalized workflow for patch-clamp electrophysiology to study this compound effects.

Conclusion

This compound is a potent vasodilator that exerts its effects primarily through the activation of ATP-sensitive potassium channels in vascular smooth muscle. The resulting membrane hyperpolarization leads to a reduction in intracellular calcium and subsequent vasodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to explore its therapeutic potential. Future studies employing patch-clamp electrophysiology are warranted to directly characterize the interaction of this compound with the KATP channel at the molecular level.

References

- 1. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation [jove.com]

Preliminary Safety Profile of OR-1896: A Review of Preclinical and Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available preclinical and mechanistic data for OR-1896 relevant to its safety profile. No dedicated, publicly available toxicology studies, such as acute, sub-chronic, chronic, genetic, or carcinogenicity toxicology, have been identified for this compound. The information herein is intended for research and drug development professionals and should not be interpreted as a comprehensive toxicity assessment.

Executive Summary

This compound is the primary active and long-lived metabolite of the calcium sensitizer Levosimendan.[1][2] Its prolonged half-life of approximately 75-80 hours in humans contributes significantly to the extended hemodynamic effects observed after Levosimendan administration.[1] This whitepaper provides an in-depth guide to the preliminary safety-relevant findings for this compound, drawing from available in vitro and in vivo pharmacological and mechanistic studies. While formal toxicity studies are not publicly available, an analysis of its mechanism of action, pharmacokinetics, and cellular effects provides initial insights into its potential safety profile. All quantitative data from the cited studies are summarized, and detailed experimental protocols for key experiments are provided.

Pharmacokinetics and Metabolism

This compound is formed through a multi-step process initiated in the gastrointestinal tract. Approximately 5% of the parent drug, Levosimendan, is converted to the intermediate metabolite OR-1855 in the large intestine.[1] Subsequently, OR-1855 is acetylated in the liver to form the active metabolite this compound.[1][3][4]

Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound differ significantly between humans and rats, particularly its half-life. In humans, the elimination half-life is approximately 75-80 hours, whereas in rats, it is considerably shorter.[1][5]

| Parameter | Human | Rat | Source |

| Elimination Half-life | ~75-80 hours | ~6.5 hours | [1][5] |

| Primary Route of Excretion | Urine (~87% of dose) | Urine (~69% of dose) | [6][7] |

| Major Circulating Compounds | This compound and OR-1855 | >93% this compound | [6][7] |

| Plasma Protein Binding | ~40% | Not Reported | [1] |

Metabolism Pathway

The metabolic conversion of Levosimendan to this compound is a critical aspect of its pharmacological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 4. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for OR-1896 (Orexin Receptor 2 Antagonist) in Rats

For Research Use Only. Not for use in diagnostic procedures.

Introduction

OR-1896 is a potent and selective antagonist of the orexin 2 receptor (OX2R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and sleep.[1][2] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness.[2] Antagonism of orexin receptors, particularly OX2R, has been shown to suppress the wake-drive and facilitate the onset and maintenance of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[3][4][5]

These application notes provide detailed protocols for the preclinical in vivo characterization of this compound in rat models. The described experiments are designed to assess the pharmacokinetic profile, pharmacodynamic effects on sleep architecture, and central nervous system (CNS) safety profile of the compound. The protocols are based on established methodologies for evaluating dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant in rodents.[3][6][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Orexin Antagonists in Rats

| Parameter | Lemborexant (10 mg/kg, oral) | Suvorexant (10-100 mg/kg, oral) | This compound (Predicted Target Range) |

| Tmax (Time to Peak Plasma Conc.) | 0.83 - 1.8 hours[8][9] | ~2.2 hours[10] | 1 - 2 hours |

| Primary Route of Excretion | Feces (90.6%)[9] | Feces[10] | Feces |

| Primary Metabolism Pathway | Oxidation (CYP3A4/5)[8][11] | Oxidation (CYP3A4)[10] | Hepatic (CYP-mediated) |

| Reported Effective Dose (Sleep) | 3 - 30 mg/kg[6] | 10 - 100 mg/kg[7] | 5 - 50 mg/kg |

Table 2: Summary of Anticipated Pharmacodynamic Effects of this compound in Rats

| Assay | Endpoint | Anticipated Effect of this compound | Dose Range (mg/kg, p.o.) |

| Sleep/Wake EEG/EMG | Latency to NREM Sleep | Decrease[3] | 10 - 50 |

| Total NREM Sleep Time | Increase[6][7] | 10 - 50 | |

| Latency to REM Sleep | Decrease[3] | 10 - 50 | |

| Total REM Sleep Time | Increase[6][7] | 10 - 50 | |

| Total Wake Time | Decrease[7] | 10 - 50 | |